molecular formula C12H10Cl2N4O B15075020 N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea CAS No. 377760-89-9

N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea

Cat. No.: B15075020
CAS No.: 377760-89-9
M. Wt: 297.14 g/mol
InChI Key: QRHIJBSNTPWMNZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methyl-2-pyrimidinyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. The final product is often obtained through crystallization, filtration, and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with new functional groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of dichlorophenyl and pyrimidinyl groups can enhance binding affinity and specificity, leading to more effective interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N’-phenylurea: Similar structure but lacks the pyrimidinyl group.

    N-(4-Methyl-2-pyrimidinyl)-N’-phenylurea: Similar structure but lacks the dichlorophenyl group.

    N-(3,4-Dichlorophenyl)-N’-(2-pyrimidinyl)urea: Similar structure but with a different substitution pattern on the pyrimidinyl group.

Uniqueness

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is unique due to the combination of dichlorophenyl and pyrimidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

377760-89-9

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea

InChI

InChI=1S/C12H10Cl2N4O/c1-7-4-5-15-11(16-7)18-12(19)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H2,15,16,17,18,19)

InChI Key

QRHIJBSNTPWMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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